2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of chlorine and fluorine atoms on the quinoline ring Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene with a nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Chlorine and Fluorine: Chlorination and fluorination steps are introduced to the quinoline core. Chlorination can be achieved using reagents like thionyl chloride (SOCl₂), while fluorination can be done using reagents like Selectfluor.
Formation of Carbaldehyde Group: The carbaldehyde group is introduced through formylation reactions, often using Vilsmeier-Haack reagent (DMF and POCl₃).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.
Reduction: 2-Chloro-6,7-difluoroquinoline-3-ol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the specific application.
Comparison with Similar Compounds
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde is similar to other quinoline derivatives, but its unique combination of chlorine and fluorine atoms gives it distinct chemical properties. Some similar compounds include:
2-Chloroquinoline-3-carbaldehyde: Lacks the fluorine atoms.
2,6-Difluoroquinoline-3-carbaldehyde: Lacks the chlorine atom.
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Contains methoxy groups instead of fluorine atoms.
Properties
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMVNRBZRJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619543 | |
Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209909-13-7 | |
Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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